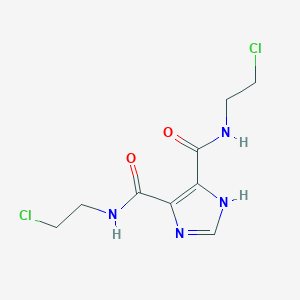

N,N'-Bis(2-chloroethyl)-1H-imidazole-4,5-dicarboxamide

説明

“N,N’-Bis(2-chloroethyl)-1H-imidazole-4,5-dicarboxamide” is a complex organic compound. Based on its name, it likely contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The “bis(2-chloroethyl)” part suggests the presence of two 2-chloroethyl groups, which are often seen in alkylating agents used in chemotherapy .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the imidazole ring and the two 2-chloroethyl groups. These groups could be attached to the imidazole ring in various ways, leading to different possible isomers .

Chemical Reactions Analysis

As an organic compound containing a reactive imidazole ring and 2-chloroethyl groups, this compound could potentially participate in a variety of chemical reactions. It might act as an alkylating agent, similar to other compounds with 2-chloroethyl groups .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the imidazole ring and the 2-chloroethyl groups .

科学的研究の応用

Antitumor Activity

N,N'-Bis(2-chloroethyl)-1H-imidazole-4,5-dicarboxamide and its derivatives are explored for antitumor properties. Bis(2-chloroethyl)amino derivatives of imidazole and related structures are being investigated for their potential as antitumor drugs. Some of these compounds have successfully passed preclinical testing stages, indicating their potential in cancer treatment (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Synthesis of Bis(imidazole-4,5-dicarboxamides) with Amino Acids

Research has been conducted on synthesizing symmetric bis(imidazole-4,5-dicarboxamides) using amino acid esters. These compounds, known as bis-I45DCs, involve a stoichiometric control of amino acid esters and the use of diamines to react with acyl imidazole bonds, leading to the formation of bis-I45DCs. This synthesis method reveals the chemical versatility and potential applications of these compounds in various fields (Wiznycia, Rush, & Baures, 2004).

Development of Novel Fluorinated Polyamides

The compound has been used in the synthesis of novel fluorinated polyamides containing tetraphenyl imidazole moieties. These polyamides demonstrate amorphous structures, low moisture uptake, good thermal stability, and strong UV–vis absorption, indicating their potential use in high-performance materials with specific optical properties (Chen, Wei, Liu, Liu, & Sheng, 2021).

Heavy Metal Ion Adsorption

Imidazole-based polyamides and polyimides have been synthesized and tested for heavy metal ion adsorption. These materials demonstrated good solubility, high thermal stability, and the ability to remove heavy metal ions such as Co2+, Cr3+, Cd2+, Hg2+, and Pb2+ from aqueous solutions. This highlights their potential application in environmental remediation and pollution control (Soleimani, Taghavi, & Ghaemy, 2017).

作用機序

Target of Action

N,N’-Bis(2-chloroethyl)-1H-imidazole-4,5-dicarboxamide, also known as 4-N,5-N-bis(2-chloroethyl)-1H-imidazole-4,5-dicarboxamide, is a member of the nitrosoureas, a large and extensively studied family of antitumor agents . The primary targets of this compound are rapidly dividing cancer cells . It disrupts DNA synthesis, making it particularly effective against these cells .

Mode of Action

The compound interacts with its targets by causing DNA damage. It forms DNA-DNA cross-links as well as 2-chloroethylated and 2-hydroxyethylated adducts . The N-7-position of guanine is the predominantly alkylated site . This DNA damage disrupts the normal functioning of the cancer cells, leading to their death .

Biochemical Pathways

The affected biochemical pathways primarily involve DNA replication and transcription. The DNA damage caused by N,N’-Bis(2-chloroethyl)-1H-imidazole-4,5-dicarboxamide prevents the normal replication and transcription processes, disrupting the cell cycle . This leads to downstream effects such as cell cycle arrest or initiation of apoptosis (programmed cell death) .

Pharmacokinetics

The pharmacokinetics of N,N’-Bis(2-chloroethyl)-1H-imidazole-4,5-dicarboxamide involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that nitrosoureas, the family of compounds to which it belongs, are known to cross the blood-brain barrier at therapeutically effective concentrations .

Result of Action

The molecular and cellular effects of N,N’-Bis(2-chloroethyl)-1H-imidazole-4,5-dicarboxamide’s action include DNA damage, disruption of the cell cycle, and initiation of apoptosis . These effects lead to the death of the cancer cells, thereby inhibiting tumor growth .

Action Environment

The action, efficacy, and stability of N,N’-Bis(2-chloroethyl)-1H-imidazole-4,5-dicarboxamide can be influenced by various environmental factors. For instance, in a polar environment, tris(2-chloroethyl)amine, a related compound, undergoes isomerization when forming N,N-bis(2-chloroethyl)aziridinium cation as a reactive intermediate . .

Safety and Hazards

特性

IUPAC Name |

4-N,5-N-bis(2-chloroethyl)-1H-imidazole-4,5-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12Cl2N4O2/c10-1-3-12-8(16)6-7(15-5-14-6)9(17)13-4-2-11/h5H,1-4H2,(H,12,16)(H,13,17)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYADQBGPEOZCOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)NCCCl)C(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Bis(2-chloroethyl)-1H-imidazole-4,5-dicarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanol](/img/structure/B1449407.png)

![[(2,2-Dimethylcyclopropyl)methyl]hydrazine hydrochloride](/img/structure/B1449418.png)

![(6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1449421.png)

![6-Fluoro-8-methylimidazo[1,5-a]pyridine](/img/structure/B1449424.png)

![4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1449427.png)